Ethyl 4-hydroxybut-2-ynoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxybut-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECHWIOGTZSRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445921 | |

| Record name | 4-hydroxy-but-2-ynoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31555-04-1 | |

| Record name | 4-hydroxy-but-2-ynoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-hydroxybut-2-ynoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 4-hydroxybut-2-ynoate

Introduction

This compound is a bifunctional molecule of significant interest in synthetic organic chemistry. Possessing a terminal primary alcohol, an internal alkyne, and an ethyl ester, this compound serves as a versatile C4 building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and polyfunctional aliphatic systems. Its strategic combination of reactive sites allows for selective transformations, making it a valuable intermediate for researchers in drug development and materials science. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and key reactive pathways, offering field-proven insights and detailed experimental protocols for its practical application.

Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in the laboratory. This section outlines the key identifiers and physicochemical characteristics of this compound.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: 4-hydroxy-but-2-ynoic acid ethyl ester[1]

-

CAS Number: 31555-04-1[1]

-

Molecular Formula: C₆H₈O₃[1]

-

Molecular Weight: 128.13 g/mol [1]

-

Canonical SMILES: CCOC(=O)C#CCO[1]

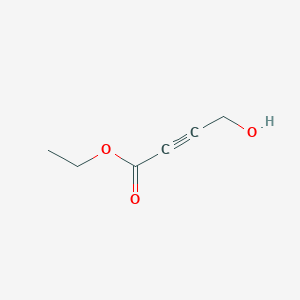

Caption: Chemical Structure of this compound.

Physicochemical Properties

Quantitative physical data for this compound is not extensively reported. However, data for structurally related compounds can provide useful estimates for handling and purification.

| Property | Value | Source/Notes |

| Boiling Point | 66–69 °C at 0.2 mmHg (for methyl ester) | [2] The ethyl ester is expected to have a slightly higher boiling point. |

| Appearance | Not specified; likely a liquid at room temp. | Based on the properties of the analogous methyl ester.[2] |

| Solubility | Soluble in common organic solvents (e.g., ether, THF, methanol, dichloromethane). | Inferred from synthetic procedures and general chemical principles.[2] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound during synthesis and subsequent reactions. The following data are predicted based on the known spectra of the closely related methyl 4-hydroxy-2-butynoate and fundamental principles of spectroscopy.[2][3][4]

| Spectroscopy | Characteristic Features |

| ¹H NMR | ~ 4.3 ppm (s, 2H, C≡C-CH₂OH)~ 4.2 ppm (q, 2H, O-CH₂CH₃)~ 3.5-5.5 ppm (br s, 1H, -OH)~ 1.3 ppm (t, 3H, -CH₃) |

| ¹³C NMR | ~ 153 ppm (C=O)~ 85 ppm (C≡C-CH₂OH)~ 75 ppm (C≡C-COOEt)~ 63 ppm (-OCH₂CH₃)~ 50 ppm (-CH₂OH)~ 14 ppm (-CH₃) |

| Infrared (IR) | ~ 3400 cm⁻¹ (broad, O-H stretch)~ 2980 cm⁻¹ (sp³ C-H stretch)~ 2240 cm⁻¹ (C≡C stretch, weak)~ 1715 cm⁻¹ (C=O ester stretch, strong)~ 1250 cm⁻¹ (C-O stretch) |

| Mass Spec (MS) | M⁺ = 128.05 (Expected)Common fragments may include loss of C₂H₅O• (m/z=83) and C₂H₅OH (m/z=82). |

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

Synthesis Overview

A robust and scalable synthesis involves the carboxylation of an acetylide derived from a protected propargyl alcohol.[2] The use of a tetrahydropyranyl (THP) protecting group for the primary alcohol is common, as it is stable to the Grignard conditions required for acetylide formation.

Caption: General synthetic workflow for this compound.

This method effectively avoids the challenges associated with handling the free hydroxy-alkyne under strongly basic conditions. A detailed protocol is provided in Section 3.1.

Core Reactivity and Transformations

The strategic value of this compound lies in the selective manipulation of its functional groups.

2.2.1 Reactions at the Hydroxyl Group

-

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as Jones reagent (H₂CrO₄).[5] The choice of oxidant is critical to avoid side reactions with the alkyne.

-

Protection/Derivatization: The hydroxyl group can be protected as an ether (e.g., silyl ether, benzyl ether) or esterified to introduce other functionalities. This is often a necessary first step before manipulating the alkyne or ester groups.

2.2.2 Reactions at the Alkyne Group

-

Reduction: The carbon-carbon triple bond is a hub for transformations.

-

Selective Reduction to (Z)-Alkene: Catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃, poisoned with lead) selectively yields the cis-(Z)-alkene, ethyl (Z)-4-hydroxybut-2-enoate.

-

Selective Reduction to (E)-Alkene: Reduction using dissolving metals, such as sodium in liquid ammonia (Na/NH₃), typically produces the trans-(E)-alkene.

-

Full Reduction to Alkane: Complete saturation to ethyl 4-hydroxybutanoate can be achieved via catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.[6][7]

-

-

Cycloaddition: The electron-deficient alkyne can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a route to five-membered heterocycles.

2.2.3 Reactions at the Ester Group

-

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding but-2-yne-1,4-diol.[5] This reaction must be performed with care, as LiAlH₄ can also reduce the alkyne.

-

Hydrolysis (Saponification): Base-mediated hydrolysis (e.g., with NaOH or KOH) followed by acidic workup cleaves the ester to yield 4-hydroxybut-2-ynoic acid.[8]

-

Esterification/Transesterification: This reaction involves converting one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst.[9][10][11]

Field-Proven Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthesis and a key transformation of this compound.

Protocol: Synthesis of this compound

This procedure is adapted from the validated synthesis of the analogous methyl ester.[2] It proceeds in two main stages: formation of the protected ester followed by deprotection.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Protection: In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) in dichloromethane. Add 3,4-dihydro-2H-pyran (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate. Stir at room temperature for 2-3 hours until TLC indicates complete consumption of the starting alcohol. Quench with triethylamine, concentrate under reduced pressure, and purify to obtain tetrahydro-2-(2-propyn-1-yloxy)-2H-pyran.

-

Grignard & Carboxylation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of ethylmagnesium bromide (1.1 eq) in THF. Cool the flask to 0 °C. Add the THP-protected propargyl alcohol (1.0 eq) dropwise. After addition, allow the mixture to warm to room temperature and stir for 1 hour.

-

Carboxylation: Cool the resulting acetylide solution to -20 °C. Add ethyl chloroformate (1.1 eq) dropwise, maintaining the internal temperature below -15 °C. After addition, allow the reaction to warm slowly to room temperature and stir overnight.

-

Workup and Deprotection: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers and wash with a 2M HCl solution to effect deprotection of the THP group (monitor by TLC).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.

Protocol: Selective Reduction to Ethyl (Z)-4-hydroxybut-2-enoate

This protocol details the partial hydrogenation of the alkyne to the corresponding Z-alkene.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask, add this compound (1.0 eq) and Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; ~5-10% by weight).

-

Solvent: Add a suitable solvent, such as ethyl acetate or methanol.

-

Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction progress closely by TLC or GC-MS. The reaction should be stopped immediately upon consumption of the starting material to prevent over-reduction to the alkane.

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, ethyl (Z)-4-hydroxybut-2-enoate, is often of sufficient purity for subsequent steps, or it can be further purified by column chromatography if necessary.

Safety and Handling

Proper laboratory practice is essential when working with this and any chemical reagent.

-

Hazard Warning: The analogous methyl 4-hydroxy-2-butynoate is reported to be a potent vesicant, causing painful skin burns upon contact.[2] It is crucial to assume this compound has similar properties.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All operations should be conducted within a certified chemical fume hood.[12][13]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[14] In case of contact, flush the affected area immediately with copious amounts of water.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[14]

Applications in Drug Development and Research

This compound is not just a laboratory curiosity; it is a key intermediate in the synthesis of biologically active molecules. The functional groups allow for its incorporation into diverse molecular scaffolds. For instance, derivatives like ethyl (R)-4-cyano-3-hydroxybutanoate, which can be conceptually derived from such precursors, are critical chiral synthons for the side chain of the cholesterol-lowering drug atorvastatin (Lipitor).[15] The ability to stereoselectively reduce the alkyne and further functionalize the molecule underscores its importance in constructing complex chiral centers essential for modern pharmaceuticals.

References

-

Cheméo. ethyl 4-hydroxybutanoate - Chemical & Physical Properties. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Ethyl 4-hydroxybenzoate. [Link]

-

Chemsrc. ethyl 4-hydroxy-2-methylbut-2-enoate | CAS#:133081-21-7. [Link]

-

PubChem. 4-Hydroxy-but-2-ynoic acid ethyl ester | C6H8O3 | CID 10855468. [Link]

-

ChemSynthesis. ethyl (2E)-4-cyclohexyl-4-hydroxy-2-butenoate. [Link]

-

FlavScents. ethyl (E)-4-hydroxy-2-butenoate. [Link]

-

Organic Syntheses Procedure. 2-Butynoic acid, 4-hydroxy-, methyl ester. [Link]

-

Pearson. When ethyl 4-hydroxybutyrate is heated in the presence of a trace... [Link]

-

PubChem. Ethyl 4-hydroxybutanoate | C6H12O3 | CID 357772. [Link]

-

Chemical Synthesis Database. ethyl (2E)-4-hydroxy-2-butenoate. [Link]

-

PubMed. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. [Link]

- Google Patents. WO2014075447A1 - Biological preparation method of ethyl (r)

-

PubChem. Ethyl 4-hydroxy-3-methylbut-2-enoate | C7H12O3 | CID 317063. [Link]

-

PubMed. Chemical and Enzymatic Approaches to the Synthesis of Optically Pure Ethyl (R)-4-cyano-3-hydroxybutanoate. [Link]

-

Chemistry LibreTexts. 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. [Link]

-

CONICET. Ethyl butanoate is synthesised both by alcoholysis and esterification by dairy lactobacilli and propionibacteria. [Link]

-

ResearchGate. (PDF) Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. [Link]

-

ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. [Link]

- Google Patents. CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid.

-

PubChem. Ethyl 2-hydroxybut-2-enoate | C6H10O3 | CID 74003700. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

PubChem. 4-Hydroxybut-2-ynoate | C4H3O3- | CID 18697751. [Link]

-

Chemguide. mechanism for the esterification reaction. [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

-

YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. [Link]

-

YouTube. 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). [Link]

-

Veeprho. (E)-4-(((E)-4-hydroxybut-2-enoyl)oxy)but-2-enoic acid. [Link]

-

YouTube. NMR Analysis - Determining a Structure with IR and NMR. [Link]

-

PubChem. Ethyl 3-hydroxybut-2-enoate | C6H10O3 | CID 54692957. [Link]

Sources

- 1. 4-Hydroxy-but-2-ynoic acid ethyl ester | C6H8O3 | CID 10855468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. m.youtube.com [m.youtube.com]

- 4. lehigh.edu [lehigh.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ethyl 4-hydroxybutanoate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Ethyl 4-hydroxybutanoate | C6H12O3 | CID 357772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Hydroxybut-2-ynoate | C4H3O3- | CID 18697751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4-hydroxybut-2-ynoate IUPAC name and structure

An In-depth Technical Guide to Ethyl 4-hydroxybut-2-ynoate: Synthesis, Properties, and Applications in Drug Development

Abstract

This compound is a bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Possessing a terminal primary alcohol, an internal alkyne, and an ethyl ester, this compound serves as a versatile building block for the synthesis of complex molecular architectures, including heterocyclic systems and novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and a discussion of its reactivity and potential applications for professionals in drug discovery and development.

Compound Identification and Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and structure. This compound is a relatively simple yet powerful synthetic intermediate.

IUPAC Name: this compound[1]

Synonyms: 4-hydroxy-but-2-ynoic acid ethyl ester[1]

Key Identifiers:

Chemical Structure

The structure features a four-carbon backbone. C1 is part of an ethyl ester group, C2 and C3 form a carbon-carbon triple bond (an alkyne), and C4 is attached to a primary hydroxyl group. This arrangement of functional groups provides multiple sites for chemical modification.

Sources

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 4-hydroxybut-2-ynoate

This guide provides a detailed analysis of the spectroscopic data for Ethyl 4-hydroxybut-2-ynoate, a valuable building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents high-quality predicted spectroscopic data, offering a robust framework for its characterization. The methodologies for spectral prediction and a plausible synthetic protocol are also detailed to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Molecular Structure and Overview

This compound (CAS 31555-04-1) is a bifunctional molecule containing a terminal primary alcohol, an internal alkyne, and an ethyl ester.[1] This combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including natural products and pharmaceutical agents. An understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural verification.

Molecular Formula: C₆H₈O₃ Molecular Weight: 128.13 g/mol [1]

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide key insights into its proton and carbon environments.

The predicted ¹H NMR spectrum shows distinct signals for the ethyl ester protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.25 | Quartet (q) | 2H | -OCH₂ CH₃ (1') |

| 4.35 | Singlet (s) | 2H | HOCH₂ - (4) |

| 1.30 | Triplet (t) | 3H | -OCH₂CH₃ (2') |

| ~2.5 (variable) | Broad Singlet | 1H | -OH |

Interpretation of the ¹H NMR Spectrum:

-

Ethyl Ester Group: The quartet at approximately 4.25 ppm is characteristic of the methylene protons (-OCH₂ CH₃) coupled to the three protons of the methyl group. The corresponding methyl protons appear as a triplet at around 1.30 ppm due to coupling with the methylene protons.

-

Hydroxymethyl Group: The methylene protons adjacent to the alkyne and the hydroxyl group (HOCH₂ -) are predicted to appear as a singlet at approximately 4.35 ppm. The absence of coupling is expected due to the insulating effect of the C≡C triple bond.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature and is expected to appear as a broad singlet.

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 153.5 | C =O (1) |

| 82.0 | -C≡C -CH₂OH (3) |

| 78.5 | -C ≡C-COOEt (2) |

| 62.5 | -OCH₂ CH₃ (1') |

| 51.0 | HOCH₂ - (4) |

| 14.0 | -OCH₂CH₃ (2') |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, with a predicted chemical shift around 153.5 ppm.

-

Alkynyl Carbons: The two sp-hybridized carbons of the alkyne are predicted to appear in the range of 78-82 ppm.

-

Ethyl Ester Carbons: The methylene carbon of the ethyl group is predicted at approximately 62.5 ppm, while the methyl carbon is expected at around 14.0 ppm.

-

Hydroxymethyl Carbon: The carbon bearing the hydroxyl group is predicted to have a chemical shift of about 51.0 ppm.

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3400 | Broad, Strong | O-H | Stretching |

| ~2980 | Medium | C-H (sp³) | Stretching |

| ~2250 | Medium | C≡C | Stretching |

| ~1715 | Strong | C=O | Stretching |

| ~1250 | Strong | C-O | Stretching |

Interpretation of the IR Spectrum:

-

O-H Stretch: A broad and strong absorption band around 3400 cm⁻¹ is indicative of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretch: Absorptions around 2980 cm⁻¹ are attributed to the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and methylene groups.

-

C≡C Stretch: A medium intensity absorption band around 2250 cm⁻¹ is characteristic of the carbon-carbon triple bond stretching vibration.

-

C=O Stretch: A strong absorption band at approximately 1715 cm⁻¹ is characteristic of the carbonyl stretching vibration of the ester group.

-

C-O Stretch: A strong band around 1250 cm⁻¹ corresponds to the C-O stretching vibration of the ester.

Mass Spectrometry (MS)

The predicted electron ionization mass spectrum (EI-MS) of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Identity |

| 128 | [M]⁺ |

| 99 | [M - C₂H₅]⁺ |

| 83 | [M - OC₂H₅]⁺ |

| 55 | [C₄H₇O]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z of 128, corresponding to the molecular weight of the compound.

-

Key Fragmentations: The fragmentation of the molecular ion is likely to proceed through several pathways, including the loss of the ethyl group ([M - C₂H₅]⁺, m/z 99), loss of the ethoxy group ([M - OC₂H₅]⁺, m/z 83), and cleavage of the carbon-carbon bonds adjacent to the functional groups.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

A plausible synthesis of this compound can be adapted from the procedure for the corresponding methyl ester reported in Organic Syntheses. The key step involves the reaction of the Grignard reagent of a protected propargyl alcohol with ethyl chloroformate.

Step 1: Protection of Propargyl Alcohol

-

To a stirred solution of propargyl alcohol in a suitable solvent (e.g., dichloromethane), add 2,3-dihydropyran and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by quenching with a mild base and extracting the product into an organic solvent.

-

Purify the resulting tetrahydropyranyl (THP) protected propargyl alcohol by distillation or column chromatography.

Step 2: Grignard Reaction and Carboxylation

-

Prepare a solution of ethylmagnesium bromide in anhydrous diethyl ether or tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred Grignard reagent, add a solution of the THP-protected propargyl alcohol in anhydrous THF dropwise.

-

After the addition is complete, add a solution of ethyl chloroformate in anhydrous THF dropwise at a low temperature (e.g., -78 °C).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

Step 3: Deprotection

-

Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent.

-

Remove the THP protecting group by treating the organic extract with a mild acid (e.g., acetic acid in THF/water).

-

Purify the final product, this compound, by column chromatography.

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry:

-

Introduce the sample into a mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Acquire the mass spectrum using electron ionization (EI) at a standard energy (e.g., 70 eV).

-

Analyze the resulting spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the predicted NMR, IR, and MS spectra, along with a plausible synthetic protocol, serves as a valuable resource for scientists working with this versatile building block. While the data presented is theoretical, it is based on well-established principles of spectroscopy and provides a strong foundation for the characterization and utilization of this compound in research and development.

References

-

nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved January 2, 2026, from [Link]

-

Simulate and predict NMR spectra. (n.d.). Retrieved January 2, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Hydroxy-but-2-ynoic acid ethyl ester. Retrieved January 2, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved January 2, 2026, from [Link]

- Hale, K. J., Xiong, Z., Wang, L., Manaviazar, S., & Mackle, R. (2015). Carreira alkynylations with paraformaldehyde.

Sources

An In-Depth Technical Guide to Ethyl 4-hydroxybut-2-ynoate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxybut-2-ynoate is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive propiolate ester and a primary alcohol, makes it a versatile building block for the construction of complex molecular architectures, particularly heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an exploration of its reactivity, and its potential applications in the field of drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 31555-04-1 | [1][2] |

| Molecular Formula | C₆H₈O₃ | |

| Molecular Weight | 128.13 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

-

Propargyl alcohol

-

Ethylmagnesium bromide (or other Grignard reagent)

-

Ethyl chloroformate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Formation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous diethyl ether.

-

Formation of the Acetylide: To a stirred solution of propargyl alcohol in anhydrous THF at 0 °C, slowly add the Grignard reagent. The reaction is exothermic and results in the formation of the magnesium salt of propargyl alcohol.

-

Carboxylation: In a separate flask, cool a solution of ethyl chloroformate in anhydrous THF to -20 °C. To this solution, slowly add the freshly prepared acetylide solution, maintaining the low temperature.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Grignard reagent and the acetylide are highly reactive towards atmospheric oxygen and moisture. Therefore, all operations must be conducted under an inert atmosphere to prevent side reactions and ensure a high yield.

-

Low-Temperature Addition: The carboxylation reaction is highly exothermic. Maintaining a low temperature (-20 °C) is crucial to control the reaction rate, prevent side reactions such as the addition of the Grignard reagent to the ester product, and ensure the selective formation of the desired product.

-

Quenching with Saturated Ammonium Chloride: This is a mild acidic work-up that protonates the alkoxide and neutralizes any remaining Grignard reagent without causing hydrolysis of the ester product.

Diagram 1: Synthetic Workflow for this compound

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable precursor for a variety of chemical transformations. Acetylenic esters are known to be excellent Michael acceptors and dienophiles in cycloaddition reactions.[4][5]

Michael Addition

The electron-withdrawing nature of the ester group activates the alkyne for nucleophilic attack. A wide range of nucleophiles, including amines, thiols, and phosphines, can add to the triple bond in a Michael-type fashion. This reactivity is fundamental to the synthesis of various substituted alkenes and heterocyclic compounds.[4][6]

Cycloaddition Reactions

This compound can participate as a dienophile in Diels-Alder reactions with dienes to form substituted cyclohexene derivatives. Furthermore, it can undergo 1,3-dipolar cycloaddition reactions with various dipoles (e.g., azides, nitrile oxides) to generate five-membered heterocyclic rings.[4]

Derivatization of the Hydroxyl Group

The primary alcohol functionality can be readily derivatized through esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This allows for further functionalization and the introduction of additional diversity into the molecule.

Diagram 2: Reactivity of this compound

Caption: Key reaction pathways of this compound.

Applications in Drug Development

While specific examples of this compound in marketed drugs are not readily found, its structural motifs are present in various biologically active molecules. As a versatile building block, it provides access to scaffolds that are of high interest in medicinal chemistry.[7][8][9] The resulting heterocyclic structures, such as substituted pyrroles, triazoles, and pyridines, are privileged scaffolds in drug discovery, known to interact with a wide range of biological targets.

The ability to introduce diverse substituents through Michael additions and cycloaddition reactions, coupled with the potential for further modification at the hydroxyl group, makes this compound a valuable tool for generating compound libraries for high-throughput screening. For instance, the synthesis of novel kinase inhibitors, protease inhibitors, or GPCR modulators could potentially start from this versatile precursor.

Safety, Handling, and Storage

Potential Hazards:

-

Skin and Eye Irritation: Similar to other esters and reactive organic molecules, direct contact may cause irritation.

-

Inhalation: Vapors may cause respiratory tract irritation.

-

Flammability: As an organic ester, it should be considered flammable.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are recommended.

-

Body Protection: A laboratory coat is mandatory.

Handling and Storage Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Avoid direct contact with skin, eyes, and clothing.[10]

-

Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[10][11]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, MS) for this compound are not widely available in the public domain and are often proprietary to chemical suppliers.[12] However, based on the structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), a singlet or triplet for the methylene protons adjacent to the hydroxyl group, and a signal for the hydroxyl proton.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the two acetylenic carbons, the methylene carbon adjacent to the oxygen, and the carbons of the ethyl group.

-

IR Spectroscopy: Characteristic absorptions for the O-H stretch of the alcohol, the C≡C triple bond stretch, and the C=O stretch of the ester.[3]

-

Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of ethoxy and other fragments.

Researchers are advised to acquire and interpret their own analytical data to confirm the identity and purity of the compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, offering multiple reaction pathways to construct complex and diverse molecular architectures. Its utility in generating heterocyclic scaffolds of medicinal importance underscores its potential in drug discovery programs. While detailed public information on its biological activity and spectroscopic characterization is limited, the synthetic accessibility and rich reactivity of this compound make it an attractive tool for researchers and scientists in the pharmaceutical industry. Adherence to strict safety protocols is paramount when handling this reactive chemical.

References

Click to expand

-

Reactions of acetylenic acid esters with piperazine derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

2-Butynoic acid, 4-hydroxy-, methyl ester. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

-

Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Acetylenic Esters in Organic Synthesis. (2022, May 9). Thieme Connect. Retrieved January 2, 2026, from [Link]

-

Acetylenic esters. Part III. Reactions of thiocarbonyl compounds with methyl propiolate, methyl methylpropiolate, and methyl phenylpropiolate. (1968). Journal of the Chemical Society C: Organic. Retrieved January 2, 2026, from [Link]

-

Acetylenic Esters in Organic Synthesis. (2022, May 9). R Discovery. Retrieved January 2, 2026, from [Link]

-

Safety Data Sheet: Ethyl 4-hydroxybenzoate. (n.d.). Chemos GmbH & Co. KG. Retrieved January 2, 2026, from [Link]

-

GHS Safety Data Sheet. (n.d.). Chemstock. Retrieved January 2, 2026, from [Link]

-

ethyl (2E)-4-cyclohexyl-4-hydroxy-2-butenoate. (n.d.). ChemSynthesis. Retrieved January 2, 2026, from [Link]

-

4-Hydroxy-but-2-ynoic acid ethyl ester. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. (2014, August 7). ResearchGate. Retrieved January 2, 2026, from [Link]

- Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. (n.d.). Google Patents.

-

Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (2012, August 10). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (2021). OUCI. Retrieved January 2, 2026, from [Link]

-

A “building block triangle” representing building blocks for medicinal chemistry. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Solar Spectra. (n.d.). NREL. Retrieved January 2, 2026, from [Link]

-

Catalyzing Health: The Role of Chemical Building Blocks in Pharmaceutical Innovation. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 2, 2026, from [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2017). MDPI. Retrieved January 2, 2026, from [Link]

-

Spectral Databases. (n.d.). Wiley Science Solutions. Retrieved January 2, 2026, from [Link]

-

Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. (2025, August 15). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound - [sigmaaldrich.com]

- 2. 31555-04-1 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-hydroxybut-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a focused examination of the key physical properties of Ethyl 4-hydroxybut-2-ynoate, specifically its boiling point and solubility. In the absence of experimentally determined data in publicly accessible literature, this guide presents high-quality predicted values and outlines detailed, field-proven methodologies for their empirical determination. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthesis, drug discovery, and materials science.

Introduction to this compound: A Versatile Building Block

This compound is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates a terminal hydroxyl group, an internal alkyne, and an ethyl ester, making it a versatile precursor for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and pharmacologically active agents. The strategic placement of these functional groups allows for selective chemical transformations, rendering it a valuable tool in the synthetic chemist's arsenal. An accurate understanding of its physical properties is paramount for its effective handling, purification, and application in various reaction conditions.

Predicted Physical Properties of this compound

Due to the current lack of available experimental data, the following physical properties have been predicted using advanced computational models. It is crucial for researchers to recognize that these are theoretical estimations and should be confirmed by experimental validation for any critical applications.

| Property | Predicted Value | Notes |

| Boiling Point | Estimated to be in the range of 210-230 °C at 760 mmHg | This estimation is based on the structural contributions of the hydroxyl, ester, and alkyne functional groups, and comparison with structurally similar compounds. The presence of the hydroxyl group is expected to significantly increase the boiling point due to hydrogen bonding capabilities. |

| Water Solubility | Predicted to be sparingly soluble to soluble | The molecule possesses both polar (hydroxyl and ester groups) and nonpolar (ethyl and butynyl chains) regions. The hydroxyl group can participate in hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the overall carbon framework may limit its complete miscibility. |

Causality Behind the Predictions:

The predicted high boiling point is a direct consequence of the intermolecular forces at play. The primary contributor is the hydrogen bonding afforded by the terminal hydroxyl group, which requires significant thermal energy to overcome. The dipole-dipole interactions of the ester group and the London dispersion forces of the hydrocarbon backbone also contribute to a higher boiling point.

The predicted solubility in water is a balance between its hydrophilic and hydrophobic character. The hydroxyl and ester functionalities are capable of forming hydrogen bonds with water molecules, which promotes dissolution. Conversely, the hydrocarbon portion of the molecule is hydrophobic and resists interaction with water. The interplay of these opposing characteristics results in an expectation of moderate solubility.

Experimental Determination of Physical Properties

To facilitate the empirical validation of the predicted values, the following detailed protocols are provided. These methods are standard in organic chemistry and are designed to yield reliable and reproducible results.

Determination of Boiling Point by the Capillary Method

The capillary method is a microscale technique suitable for determining the boiling point of a small quantity of a liquid sample.[1]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, this point is identified by observing the temperature at which a continuous stream of bubbles emerges from a capillary tube submerged in the heated liquid, and subsequently, when the liquid is drawn back into the capillary upon cooling.[1]

Experimental Protocol:

-

Preparation:

-

Seal one end of a capillary tube by heating it in the flame of a Bunsen burner until the glass melts and closes the opening.

-

Place a small amount (approximately 0.5 mL) of this compound into a small test tube or a fusion tube.

-

Invert the sealed capillary tube and place it, open end down, into the liquid in the test tube.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of water on a hot plate). The heat transfer medium should be heated slowly and stirred continuously to ensure uniform temperature distribution.

-

-

Measurement:

-

Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Record the temperature (T1) when this rapid stream of bubbles is observed.

-

Remove the heat source and allow the bath to cool slowly.

-

The stream of bubbles will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point (T2).

-

The boiling point of the sample is the average of T1 and T2.

-

-

Safety Precautions:

-

Always wear safety goggles.

-

Handle hot glassware with appropriate clamps or tongs.

-

Perform the experiment in a well-ventilated fume hood.

-

Diagram of Boiling Point Determination Workflow:

Caption: Workflow for the determination of boiling point using the capillary method.

Qualitative Determination of Solubility

This series of tests provides a systematic approach to characterizing the solubility of this compound in various solvents, which can provide insights into its polarity and the nature of its functional groups.[2]

Principle: The principle of "like dissolves like" governs solubility. Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Acid-base reactions can also lead to the formation of soluble salts.

Experimental Protocol:

-

General Procedure:

-

For each test, add approximately 0.1 mL of this compound to 2 mL of the solvent in a clean, dry test tube.

-

Shake the test tube vigorously for 10-15 seconds.

-

Observe if a homogeneous solution is formed. If not, the compound is considered insoluble.

-

-

Solvent Series:

-

Water (H₂O): To assess for low molecular weight and/or polar functional groups. If soluble, test the resulting solution with litmus paper to determine its acidic, basic, or neutral nature.

-

5% Sodium Hydroxide (NaOH) (aq): To test for acidic functional groups. The hydroxyl group in this compound is not acidic enough to react, but this test is a standard part of the qualitative scheme.

-

5% Sodium Bicarbonate (NaHCO₃) (aq): To test for strongly acidic functional groups like carboxylic acids.

-

5% Hydrochloric Acid (HCl) (aq): To test for basic functional groups like amines.

-

Concentrated Sulfuric Acid (H₂SO₄): Compounds that are neutral and insoluble in the previous solvents but dissolve in cold, concentrated sulfuric acid often contain oxygen or nitrogen and/or double or triple bonds. A color change upon dissolution is often indicative of a reaction.

-

-

Interpretation of Expected Results for this compound:

-

Water: Expected to be sparingly soluble to soluble due to the presence of the polar hydroxyl and ester groups capable of hydrogen bonding. The solution is expected to be neutral.

-

5% NaOH, 5% NaHCO₃, 5% HCl: Expected to be insoluble as the molecule does not possess strongly acidic or basic functional groups.

-

Concentrated H₂SO₄: Expected to be soluble, likely with a color change, due to the presence of the oxygen-containing functional groups and the alkyne moiety.

-

-

Safety Precautions:

-

Handle all chemicals in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Diagram of Solubility Testing Workflow:

Caption: Logical workflow for the qualitative solubility testing of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted physical properties of this compound and detailed protocols for their experimental determination. While computational predictions offer valuable initial insights, it is imperative for the scientific community to perform and publish empirical data to solidify our understanding of this versatile chemical building block. The methodologies outlined herein are robust and adhere to established laboratory standards, providing a clear pathway for researchers to obtain these critical physical constants.

References

-

JoVE. (2020, March 26). Boiling Points - Concept. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-hydroxybut-2-ynoate from Propargyl Alcohol

Abstract

Ethyl 4-hydroxybut-2-ynoate is a valuable bifunctional molecule increasingly utilized as a versatile building block in the synthesis of complex pharmaceutical intermediates and novel materials. Its structure incorporates both a reactive terminal alcohol and an electron-deficient alkyne, making it a synthon of significant interest. This guide provides an in-depth, technically-grounded walkthrough for the synthesis of this compound, commencing from the readily available starting material, propargyl alcohol. The synthetic strategy hinges on a robust protecting-group methodology to circumvent chemoselectivity challenges. We will detail a four-stage process: (1) Protection of the primary alcohol using a tetrahydropyranyl (THP) ether, (2) Metallation and subsequent carboxylation of the terminal alkyne, (3) Fischer esterification of the resultant carboxylic acid, and (4) Final deprotection to yield the target compound. This document explains the causal reasoning behind procedural choices, provides detailed, step-by-step experimental protocols, and outlines critical safety and handling measures for all reagents involved.

Introduction: Significance and Synthetic Strategy

This compound (IUPAC name: this compound) is a chemical entity possessing the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol .[1] The molecule's utility is derived from its bifunctionality; the hydroxyl group allows for derivatization via etherification or esterification, while the conjugated triple bond can participate in a host of transformations, including cycloadditions, reductions, and nucleophilic additions.

The direct synthesis from propargyl alcohol presents a significant chemical challenge. Propargyl alcohol contains two acidic protons: one on the hydroxyl group and one on the terminal alkyne. Any attempt at direct carboxylation via metallation would be thwarted by the preferential deprotonation of the more acidic hydroxyl proton. Therefore, a successful synthesis necessitates a protecting group strategy to temporarily mask the reactivity of the hydroxyl group, allowing for selective functionalization of the alkyne terminus.

Our chosen strategy employs the acid-labile tetrahydropyranyl (THP) group for its ease of installation and removal under conditions that are orthogonal to the other reaction steps. The overall synthetic pathway is outlined below.

Sources

An In-depth Technical Guide to Ethyl 4-hydroxybut-2-ynoate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxybut-2-ynoate is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for a variety of more complex structures. Its unique arrangement of a terminal alcohol, an internal alkyne, and an ethyl ester provides a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols based on analogous preparations, its key chemical properties, and its applications in modern organic chemistry and drug development. While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis and utility can be understood through the broader development of methods for preparing γ-hydroxy-α,β-acetylenic esters.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 31555-04-1 | [1] |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Hydroxy-but-2-ynoic acid ethyl ester, Ethyl γ-hydroxytetrolate | [1] |

Spectroscopic data would be determined by standard analytical methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) on a synthesized sample.

Historical Context and a Plausible Synthetic Route

The development of synthetic routes to γ-hydroxy-α,β-acetylenic esters, such as this compound, is rooted in the fundamental reactions of acetylenic compounds. A highly reliable and well-documented procedure for the synthesis of the analogous methyl ester, Methyl 4-hydroxy-2-butynoate, is provided in Organic Syntheses, a testament to its robustness and reproducibility.[2] This procedure can be logically adapted for the preparation of the ethyl ester.

The overall synthetic strategy involves a two-step process:

-

Protection of Propargyl Alcohol: The hydroxyl group of propargyl alcohol is protected to prevent it from interfering with the subsequent Grignard reaction.

-

Carbethoxylation of the Acetylide: The protected propargyl alcohol is converted to its corresponding Grignard reagent and then reacted with an ethyl-containing electrophile to introduce the ester functionality.

-

Deprotection: The protecting group is removed to yield the final product.

The following is a detailed, step-by-step methodology adapted from the synthesis of Methyl 4-hydroxy-2-butynoate.[2]

Experimental Protocol: Synthesis of this compound

Part A: Tetrahydro-2-(2-propynyloxy)-2H-pyran (Propargyl Alcohol Protection)

Causality: The tetrahydropyranyl (THP) ether is a common protecting group for alcohols. It is stable to strongly basic and nucleophilic conditions, such as those employed in the subsequent Grignard reaction, yet can be readily removed under mild acidic conditions.

-

To 268 g (3.2 mol) of dihydropyran in a 1-L three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, dropping funnel, and reflux condenser, add a few crystals (ca. 10 mg) of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to 60°C.

-

Add 168 g (3.0 mol) of propargyl alcohol dropwise from the dropping funnel over approximately 30 minutes, maintaining the reaction temperature between 60-65°C with occasional cooling in an ice bath.

-

After the addition is complete, stir the reaction mixture for an additional 1.5 hours.

-

Add 0.5 g of powdered sodium bicarbonate and stir for another hour to neutralize the acid catalyst.

-

Filter the mixture and distill the filtrate under reduced pressure to obtain tetrahydro-2-(2-propynyloxy)-2H-pyran.

Part B: this compound

Causality: This part of the synthesis utilizes a Grignard reaction to form a carbon-carbon bond. The terminal alkyne of the protected propargyl alcohol is deprotonated by a strong base (ethylmagnesium bromide) to form an acetylide. This nucleophilic acetylide then attacks the electrophilic carbonyl carbon of ethyl chloroformate to form the desired ester. The use of ethyl chloroformate directly introduces the ethyl ester group.

-

In a dry 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and condenser, place one mole of ethylmagnesium bromide in diethyl ether.

-

Add a solution of 140 g (1.0 mol) of tetrahydro-2-(2-propynyloxy)-2H-pyran in 1 L of dry tetrahydrofuran (THF) over 30 minutes.

-

Stir the mixture for an additional 1.5 hours.

-

In a separate dry 3-L three-necked flask, prepare a solution of 120 g (1.1 mol) of ethyl chloroformate in 250 mL of THF and cool it to -20°C using a dry ice-acetone bath.

-

Transfer the prepared Grignard reagent to the dropping funnel and add it to the cooled ethyl chloroformate solution at a rate that maintains the temperature below -15°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.

-

Pour the reaction mixture into a mixture of 2 L of ice and 200 mL of concentrated sulfuric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to remove the solvents.

-

Dissolve the residue in 1 L of anhydrous methanol and add 25 mL of a strongly acidic cation-exchange resin (e.g., Dowex 50-X4, H⁺ form).

-

Stir the mixture for 1.5 hours at room temperature to remove the THP protecting group.

-

Filter off the resin and wash it with methanol.

-

Concentrate the filtrate and distill the residue under reduced pressure to yield this compound.

Reaction Mechanisms and Pathways

The key chemical transformations in the synthesis of this compound are the formation of the Grignard reagent and its subsequent reaction with ethyl chloroformate.

Caption: Synthetic pathway for this compound.

Applications in Organic Synthesis and Drug Development

This compound is a valuable intermediate due to the orthogonal reactivity of its functional groups. The hydroxyl group can be oxidized or participate in nucleophilic substitution reactions. The alkyne can undergo a variety of transformations, including reduction, cycloadditions, and coupling reactions. The ester can be hydrolyzed, reduced, or converted to other carbonyl derivatives.

One important application of γ-hydroxy-α,β-acetylenic esters is in the synthesis of substituted butenolides and other heterocyclic systems. The reaction with nucleophiles can proceed in a number of ways, depending on the reaction conditions and the nature of the nucleophile. For example, the conjugate addition of a nucleophile to the triple bond, followed by intramolecular cyclization, can lead to the formation of five-membered rings.

Caption: Reactivity of this compound.

The ability to generate diverse molecular scaffolds from a single starting material makes this compound and related compounds attractive targets in combinatorial chemistry and drug discovery programs. The butenolide core, for instance, is present in a number of natural products with interesting biological activities.

Conclusion

This compound, while not having a celebrated discovery in the annals of chemistry, represents a fundamentally important and useful building block in organic synthesis. Its preparation is straightforward, relying on well-established and scalable chemical transformations. The true value of this molecule lies in its potential to be elaborated into a wide array of more complex structures, making it a valuable tool for synthetic chemists in academia and industry, particularly in the pursuit of novel therapeutic agents. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

-

Earl, R. A.; Townsend, L. B. 2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses, Coll. Vol. 7, p.334 (1990); Vol. 60, p.81 (1981). [Link]

-

PubChem. 4-Hydroxy-but-2-ynoic acid ethyl ester. [Link]

Sources

Ethyl 4-hydroxybut-2-ynoate: A Technical Guide for the Research Scientist

Introduction: The Utility of a Bifunctional Alkyne Building Block

Ethyl 4-hydroxybut-2-ynoate is a valuable reagent in modern organic synthesis, prized for its dual functionality. Possessing both a reactive terminal alkyne and a primary alcohol, bridged by an ethyl ester, this molecule serves as a versatile C4 building block for the construction of complex molecular architectures. Its structure allows for selective modification at three distinct points: the hydroxyl group, the ester, and the alkyne C-C triple bond. This trifecta of reactivity makes it a strategic starting material in the synthesis of heterocyclic compounds, modified amino acids, and natural product analogs, particularly within the field of medicinal chemistry and drug development. This guide provides an in-depth look at its properties, commercial availability, synthesis, and applications, grounded in established chemical principles.

Physicochemical Properties and Structural Data

The reactivity and handling of this compound are dictated by its chemical structure. The electron-withdrawing nature of the ethyl ester group acidifies the terminal alkyne proton and activates the triple bond for nucleophilic attack, while the primary alcohol provides a handle for etherification, esterification, or oxidation.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 31555-04-1 | [1][2][3] |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C#CCO | [1] |

| InChIKey | WECHWIOGTZSRPV-UHFFFAOYSA-N | [1] |

Commercial Availability and Supplier Assessment

This compound is available from several chemical suppliers, typically on a research scale (grams to kilograms). When procuring this reagent, it is critical for researchers to assess supplier quality not just by price, but by the comprehensiveness of the analytical data they provide. A reputable supplier will offer lot-specific certificates of analysis (CoA) that include NMR, HPLC, or LC-MS data to validate the structure and purity of the compound.

| Supplier | CAS Number | Notes |

| Sigma-Aldrich (Merck) | 31555-04-1 | A well-established supplier with extensive documentation.[2][3] |

| Ambeed | 31555-04-1 | Provides access to analytical data like NMR and HPLC.[4] |

| AstaTech, Inc. | 31555-04-1 | Listed as a supplier through platforms like Sigma-Aldrich.[3] |

| BLDpharm | 10080-68-9* | Offers related compounds and analytical documentation.[5] |

Note: BLDpharm lists the (E)-enoate isomer, highlighting the importance of verifying the exact structure (alkyne vs. alkene) when ordering.

Synthesis Protocol: A Validated Approach

While commercially available, a reliable in-house synthesis may be required for large quantities or for creating derivatives. The synthesis of acetylenic alcohols is a well-established transformation. The following protocol is adapted from a robust and peer-reviewed Organic Syntheses procedure for the analogous methyl ester, which involves the carboxylation of a Grignard reagent derived from a protected propargyl alcohol.[6] The ethyl ester can be synthesized by substituting methyl chloroformate with ethyl chloroformate or by performing a Fischer esterification on the resulting carboxylic acid.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway from Propargyl Alcohol to the target compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran [6]

-

Rationale: The acidic proton of the primary alcohol in propargyl alcohol would interfere with the formation of the Grignard reagent. Therefore, it is protected as a tetrahydropyranyl (THP) ether, which is stable to basic/nucleophilic conditions but easily removed under acidic conditions.

-

To a 1-L flask containing 268 g (3.2 mol) of dihydropyran, add a few crystals (~10 mg) of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to 60°C with stirring.

-

Add 168 g (3.0 mol) of propargyl alcohol dropwise over 30 minutes, maintaining the temperature at 60-65°C using an ice bath for cooling as needed. The reaction is mildly exothermic.

-

After addition is complete, stir for an additional 1.5 hours.

-

Quench the catalyst by adding 0.5 g of powdered sodium bicarbonate and stirring for one hour.

-

Filter the mixture and distill under reduced pressure to yield the protected alcohol.

Part B: Synthesis of Ethyl 4-(tetrahydro-2H-pyran-2-yloxy)but-2-ynoate

-

Rationale: The acetylide Grignard reagent is formed by deprotonating the terminal alkyne with a strong base (ethylmagnesium bromide). This potent nucleophile is then carboxylated.

-

Prepare a 1 M solution of ethylmagnesium bromide in THF.

-

In a separate, dry 2-L flask under a nitrogen atmosphere, dissolve 140 g (1.0 mol) of the THP-protected propargyl alcohol from Part A in 1 L of dry THF.

-

Cool the solution to 0°C and slowly add the ethylmagnesium bromide solution.

-

After addition, allow the mixture to stir for 30 minutes.

-

Cool the reaction flask to -20°C and slowly add 1.1 equivalents of ethyl chloroformate. The choice of chloroformate directly installs the desired ester group.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Part C: Deprotection to Yield this compound

-

Rationale: The final step involves the acidic hydrolysis of the THP ether to reveal the primary alcohol.

-

Dissolve the crude product from Part B in a 4:1 mixture of acetic acid and water.

-

Stir the reaction at 40°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

-

Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by silica gel column chromatography to yield pure this compound.

Safety and Handling

No specific safety data sheet (SDS) for this compound is widely available. However, based on the SDS for structurally related compounds like ethyl 4-hydroxybenzoate, standard laboratory precautions are warranted.[7][8][9]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[7]

-

Hazards: Similar compounds are known to cause skin and serious eye irritation.[9][10]

Applications in Research and Drug Development

The synthetic value of this compound lies in its ability to act as a versatile precursor to a wide range of more complex molecules. Its functional groups can be manipulated sequentially to build molecular complexity in a controlled manner.

Diagram of Potential Synthetic Transformations

Caption: Potential applications in the synthesis of bioactive molecules.

-

Precursor to Enzyme Inhibitors: Structurally related molecules are key intermediates in the synthesis of important drug classes. For example, (E)-4-Hydroxycrotonoic Acid Ethyl Ester is used to prepare unusual amino acids that act as cysteine protease inhibitors.[12] Furthermore, related hydroxy esters are precursors for Angiotensin-Converting Enzyme (ACE) inhibitors, which are widely used to treat hypertension.[13] The alkyne functionality can be reduced to either a cis- or trans-alkene, providing stereochemical control for targeting specific enzyme active sites.

-

Synthesis of Heterocycles: The 1,4-hydroxy-carbonyl relationship (after reduction of the ester) makes this an ideal precursor for five-membered heterocycles like furans and pyrroles through cyclization reactions.

-

Click Chemistry and Bioconjugation: The primary alcohol can be converted to other functional groups, such as an azide or an amine. The terminal alkyne can then participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) reactions, enabling its conjugation to biomolecules or its use in materials science.

Conclusion

This compound is more than just a simple chemical reagent; it is a strategic tool for the efficient construction of complex and biologically relevant molecules. Its commercial availability and well-documented synthesis make it accessible to a broad range of researchers. By understanding its fundamental properties, handling requirements, and diverse reaction pathways, scientists in drug discovery and materials science can leverage this bifunctional building block to accelerate their research and development efforts.

References

-

Cheméo. (n.d.). ethyl 4-hydroxybutanoate - Chemical & Physical Properties. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-but-2-ynoic acid ethyl ester. Retrieved from [Link]

-

FlavScents. (n.d.). ethyl (E)-4-hydroxy-2-butenoate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl (2E)-4-cyclohexyl-4-hydroxy-2-butenoate. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 4-hydroxybutyrate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

-

MDPI. (2017). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

-

ResearchGate. (2008). Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

-

ResearchGate. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-but-2-ynoic acid ethyl ester | C6H8O3 | CID 10855468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - [sigmaaldrich.com]

- 3. This compound | 31555-04-1 [sigmaaldrich.com]

- 4. 31555-04-1 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 5. 10080-68-9|(E)-Ethyl 4-hydroxybut-2-enoate|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. chemos.de [chemos.de]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. ETHYL (2E)-4-HYDROXY-BUT-2-ENOATE | 10080-68-9 [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

A Research Primer on Ethyl 4-hydroxybut-2-ynoate: Exploring Potential Biological Activities and a Framework for Investigation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxybut-2-ynoate is a versatile chemical intermediate, primarily recognized for its utility in organic synthesis. While not extensively characterized for its intrinsic biological activities, its structure, featuring a terminal alkyne, a primary alcohol, and an ethyl ester, presents intriguing possibilities for pharmacological intervention. This technical guide provides a comprehensive overview of this compound, including its chemical properties and established synthetic applications. More importantly, it serves as a research primer, proposing a structured framework for the systematic investigation of its potential biological activities. By analyzing its structural motifs and the known functions of molecules synthesized from it, we will infer potential therapeutic areas and provide detailed, step-by-step protocols for a foundational screening cascade, encompassing cytotoxicity, antimicrobial, and anti-inflammatory assays. This guide is intended to empower researchers to unlock the latent biological potential of this promising chemical entity.

Introduction to this compound

This compound is a chemical compound with the linear formula HC≡CCH(OH)CO₂CH₂CH₃. It belongs to the family of propiolates, which are esters of propiolic acid. Its key structural features include:

-

A Terminal Alkyne: The carbon-carbon triple bond provides a site for various chemical reactions, including click chemistry, and can be a pharmacophore in certain drug classes.

-

A Hydroxyl Group: The presence of a primary alcohol allows for further functionalization and can participate in hydrogen bonding with biological targets.

-

An Ethyl Ester: This group influences the compound's solubility and can be hydrolyzed by esterases in biological systems.

These functional groups make this compound a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogues.

Known Synthetic Applications and Inferred Biological Relevance

The primary role of this compound in the scientific literature is as a precursor in organic synthesis. Its utility in constructing complex molecular scaffolds hints at the potential for its derivatives to possess biological activity. For instance, it has been used in the synthesis of butenolides and other heterocyclic systems that are known to be present in a variety of biologically active natural products. The exploration of its synthetic applications provides a logical starting point for hypothesizing its own potential bioactivities.

A Proposed Framework for Investigating Biological Potential

Given the limited direct research on the biological effects of this compound, a systematic screening approach is warranted. The following workflow is proposed as a starting point for its biological characterization.

Caption: A proposed workflow for the biological characterization of this compound.

Phase 1: Foundational Screening

The initial phase focuses on broad screening assays to identify any significant biological activity.

A primary concern for any compound with potential therapeutic applications is its effect on cell viability. An initial cytotoxicity screen against a panel of human cancer cell lines and a normal cell line is recommended.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cell Type | Hypothetical IC₅₀ (µM) |

| HeLa | Cervical Cancer | > 100 |

| MCF-7 | Breast Cancer | > 100 |

| A549 | Lung Cancer | > 100 |

| HEK293 | Normal Kidney | > 100 |